molecular formula C29H20N6O2S B12407053 Topoisomerase II|A-IN-3

Topoisomerase II|A-IN-3

Katalognummer: B12407053
Molekulargewicht: 516.6 g/mol
InChI-Schlüssel: LLQVYDJGSVIJDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Topoisomerase II|A-IN-3 is a compound that targets topoisomerase II, an essential enzyme involved in DNA replication, transcription, and chromosome segregation. Topoisomerase II is crucial for managing DNA tangles and supercoils by cutting both strands of the DNA helix simultaneously and then rejoining them.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Topoisomerase II|A-IN-3 typically involves multi-step organic synthesisCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

Topoisomerase II|A-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography .

Wissenschaftliche Forschungsanwendungen

Topoisomerase II|A-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study DNA topology and the mechanisms of topoisomerase II.

    Biology: Employed in research on DNA replication, transcription, and chromosome segregation.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II, leading to DNA damage and cell death in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

Wirkmechanismus

Topoisomerase II|A-IN-3 exerts its effects by binding to topoisomerase II and stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets of this compound include the ATPase domain and the DNA cleavage-rejoining core of topoisomerase II. The pathways involved in its mechanism of action include the induction of DNA damage response and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Topoisomerase II|A-IN-3 is unique due to its specific binding affinity and selectivity for topoisomerase II. It has shown promising results in preclinical studies, demonstrating potent anticancer activity with potentially fewer side effects compared to other topoisomerase II inhibitors .

Eigenschaften

Molekularformel

C29H20N6O2S

Molekulargewicht

516.6 g/mol

IUPAC-Name

N-[5-(1H-indol-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C29H20N6O2S/c1-37-18-12-10-16(11-13-18)25-26-20(19-7-3-5-9-22(19)31-26)15-23(32-25)27(36)33-29-35-34-28(38-29)24-14-17-6-2-4-8-21(17)30-24/h2-15,30-31H,1H3,(H,33,35,36)

InChI-Schlüssel

LLQVYDJGSVIJDS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)NC4=NN=C(S4)C5=CC6=CC=CC=C6N5)C7=CC=CC=C7N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.